REACTION_CXSMILES
|
[N:1]1([C:5]2[CH:10]=[CH:9][C:8]([N+:11]([O-])=O)=[CH:7][N:6]=2)[CH2:4][CH2:3][CH2:2]1.[H][H]>C(O)C.[Pd]>[NH2:11][C:8]1[CH:7]=[N:6][C:5]([N:1]2[CH2:4][CH2:3][CH2:2]2)=[CH:10][CH:9]=1
|
Name
|
|
Quantity
|
11.5 g
|
Type
|
reactant
|
Smiles
|
N1(CCC1)C1=NC=C(C=C1)[N+](=O)[O-]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
After this time, the mixture is filtered on a Celite pad
|
Type
|
CONCENTRATION
|
Details
|
concentrated at reduced pressure
|
Type
|
CUSTOM
|
Details
|
is in the rest of the synthesis
|
Name
|
|
Type
|
|
Smiles
|
NC=1C=NC(=CC1)N1CCC1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |